molecular formula C28H28P2 B1404763 (S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane CAS No. 810667-85-7

(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane

Cat. No.: B1404763
CAS No.: 810667-85-7
M. Wt: 426.5 g/mol
InChI Key: RCMMGTSPHFJVET-UHFFFAOYSA-N
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Description

(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane is a chiral diphosphine ligand used in various catalytic processes. This compound is particularly notable for its application in asymmetric synthesis, where it helps to produce enantiomerically pure products. The presence of two phosphine groups attached to a chiral ethane backbone allows for effective coordination with transition metals, making it a valuable tool in homogeneous catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane typically involves the reaction of 2-methylphenylmagnesium bromide with chlorodiphenylphosphine, followed by coupling with a chiral ethane derivative. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.

    Substitution: The ligand can participate in substitution reactions where the phosphine groups coordinate with different metal centers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Transition metal salts like palladium chloride, platinum chloride.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphine ligands.

    Substitution: Metal-phosphine complexes.

Scientific Research Applications

(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane is widely used in scientific research, particularly in the fields of:

    Chemistry: As a ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.

    Biology: Used in the study of enzyme mimetics and the development of biomimetic catalysts.

    Industry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane exerts its effects involves the coordination of its phosphine groups with transition metals. This coordination facilitates the formation of metal-ligand complexes that can catalyze various chemical reactions. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, making it highly valuable in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane (DPPE): A similar diphosphine ligand but lacks the chiral centers.

    1,2-Bis[(2-methoxyphenyl)-(phenyl)phosphino]ethane: Another chiral diphosphine ligand with methoxy substituents instead of methyl groups.

Uniqueness

(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane is unique due to its specific chiral centers and the presence of methyl groups, which can influence the steric and electronic properties of the ligand. This uniqueness allows for fine-tuning of catalytic activity and selectivity in various chemical reactions.

Properties

IUPAC Name

(2-methylphenyl)-[2-[(2-methylphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28P2/c1-23-13-9-11-19-27(23)29(25-15-5-3-6-16-25)21-22-30(26-17-7-4-8-18-26)28-20-12-10-14-24(28)2/h3-20H,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMMGTSPHFJVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478895
Record name (R,R)-o-Tolyl-DIPAMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

810667-85-7
Record name (R,R)-o-Tolyl-DIPAMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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